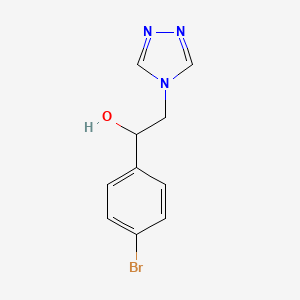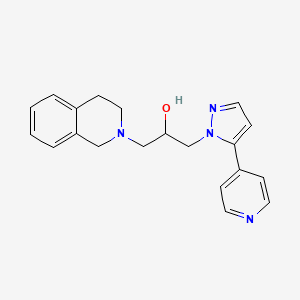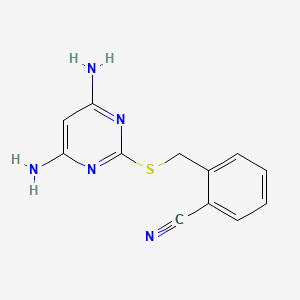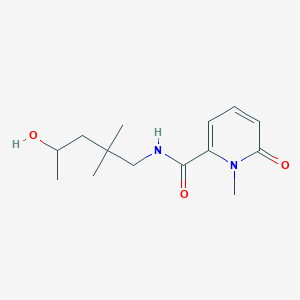![molecular formula C14H17N3O5S B6636866 1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole is a chemical compound with a molecular formula of C14H18N2O5S. It is commonly known as "MPSI" and is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, MPSI has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
MPSI exerts its pharmacological effects by inhibiting the activity of GSK-3β, which is a serine/threonine kinase that regulates various cellular processes. GSK-3β is involved in the phosphorylation of various substrates, including β-catenin, tau protein, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3β by MPSI leads to the stabilization of β-catenin, which results in the inhibition of the Wnt/β-catenin signaling pathway. MPSI also reduces the phosphorylation of tau protein, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. In addition, MPSI improves insulin sensitivity by reducing the phosphorylation of IRS-1, which is a key mediator of insulin signaling.
Biochemical and Physiological Effects:
MPSI has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MPSI inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPSI also inhibits the invasion and migration of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). In Alzheimer's disease, MPSI reduces the accumulation of β-amyloid plaques and tau protein, which are hallmarks of the disease. MPSI also improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease. In diabetes, MPSI improves insulin sensitivity and glucose metabolism by increasing glucose uptake and reducing hepatic glucose production.
Vorteile Und Einschränkungen Für Laborexperimente
MPSI has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. MPSI is also stable in aqueous solutions and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of MPSI is that it can have off-target effects on other kinases, which can complicate the interpretation of the results. MPSI is also relatively expensive and may not be readily available in some labs.
Zukünftige Richtungen
There are several future directions for the research on MPSI. One direction is to investigate the therapeutic potential of MPSI in other diseases, such as cardiovascular disease and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of GSK-3β based on the structure of MPSI. This could lead to the development of new drugs for the treatment of various diseases. Finally, it would be interesting to study the effects of MPSI on other cellular processes that are regulated by GSK-3β, such as autophagy and circadian rhythm.
Synthesemethoden
The synthesis of MPSI involves a multi-step process that starts with the reaction between 2-methoxy-5-(propan-2-yl)phenol and p-toluenesulfonyl chloride in the presence of a base to form the corresponding tosylate. The tosylate is then reacted with 2-methyl-5-nitroimidazole in the presence of a base to form MPSI. The synthesis of MPSI has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MPSI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, MPSI has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway, which is dysregulated in many types of cancer. MPSI has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of β-amyloid plaques and tau protein. In diabetes, MPSI has been shown to improve insulin sensitivity and glucose metabolism by inhibiting GSK-3β.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-9(2)11-5-6-12(22-4)13(7-11)23(20,21)16-10(3)15-8-14(16)17(18)19/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLCDRJDCGIXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)



![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)

![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)

![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)